molecular formula C16H8ClF4N3O2 B13719852 1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B13719852
M. Wt: 385.70 g/mol
InChI Key: DAACXYFQJADDMI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a pyrazole-based compound featuring three distinct substituents:

  • Position 1: A 3-chloro-4-fluorophenyl group, contributing strong electron-withdrawing effects and enhanced lipophilicity.
  • Position 3: A trifluoromethyl (-CF₃) group, known to improve metabolic stability and binding affinity in medicinal chemistry.
  • Position 5: A 4-nitrophenyl group, a potent electron-withdrawing moiety that may influence reactivity and biological interactions.

Properties

Molecular Formula

C16H8ClF4N3O2

Molecular Weight

385.70 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C16H8ClF4N3O2/c17-12-7-11(5-6-13(12)18)23-14(8-15(22-23)16(19,20)21)9-1-3-10(4-2-9)24(25)26/h1-8H

InChI Key

DAACXYFQJADDMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)F)Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of substituents: The chloro, fluoro, nitro, and trifluoromethyl groups can be introduced through various electrophilic aromatic substitution reactions, using reagents such as chlorinating agents, fluorinating agents, nitrating agents, and trifluoromethylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the chloro or fluoro substituents.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use in drug discovery and development, particularly for its unique substituent pattern which may confer specific biological activities.

    Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple substituents could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its substitution pattern. Below is a detailed comparison with structurally related pyrazole derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Reference
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole Pyrazole 1: 3-Cl-4-F-phenyl; 3: -CF₃; 5: 4-NO₂-phenyl Hypothesized anticancer/antimicrobial roles N/A
5-(4-Nitrophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole Pyrazole 1: Phenyl; 3: -CF₃; 5: 4-NO₂-phenyl Enhanced medicinal chemistry potential
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide Sulfonamide 3-Cl-4-F-phenyl; sulfonamide with F and methyl groups Anticancer activity (e.g., kinase inhibition)
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Pyrazole 1: 2-Cl-4-F-benzyl; 3: -CF₃; 5: COOCH₃ Antitumor activity (in vitro models)
1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole Pyrazole 1: 4-F-phenyl; 3: Phenyl; 5: -SCH₃ Varied bioactivity (e.g., enzyme inhibition)

Key Observations

The nitro group (-NO₂) increases electrophilicity, which may facilitate interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .

Biological Activity Trends :

  • Pyrazoles with -CF₃ and halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) are frequently associated with anticancer activity due to their ability to disrupt protein-protein interactions or inhibit kinases .
  • Compounds lacking strong electron-withdrawing groups (e.g., methylthio or methoxy substituents) exhibit lower potency in enzymatic assays .

Metabolic Stability: The trifluoromethyl group (-CF₃) and halogens (Cl, F) in the target compound may reduce oxidative metabolism, extending its half-life compared to non-halogenated analogs .

Positional Isomerism :

  • Substitution at the 3-chloro-4-fluorophenyl position (vs. 2-chloro-4-fluorobenzyl in ) alters steric and electronic profiles, affecting target binding specificity .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C16H11ClF3N3O2
  • Molecular Weight : 367.72 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability, which may facilitate its action as an inhibitor of certain kinases linked to cancer progression and other diseases.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various bacterial strains. For instance, studies on related pyrazoles have reported minimum inhibitory concentrations (MICs) ranging from 2–64 μg/mL against Staphylococcus aureus .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects in vitro against several cancer cell lines. For example, related pyrazole derivatives have shown cytotoxicity with CC50 values less than 10 μM against human hematological tumor cell lines .
  • Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties, showing promising results in reducing inflammation markers in various models. Some compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives revealed that compounds with similar structural motifs exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of electron-withdrawing groups in enhancing antimicrobial potency .
  • Cytotoxic Activity : In another investigation, the compound's analogs were tested against multiple cancer cell lines, revealing significant cytotoxicity. The mechanisms were linked to apoptosis induction and cell cycle arrest, suggesting potential applications in cancer therapy .

Data Tables

Activity Type Tested Compounds MIC/CC50 Values Reference
AntimicrobialPyrazole Derivatives2–64 μg/mL
CytotoxicityVarious Cell LinesCC50 < 10 μM
Anti-inflammatoryPyrazole DerivativesIC50 comparable to diclofenac (54.65 μg/mL)

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